molecular formula C₂₁H₂₄O₄ B1146381 Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane CAS No. 34827-26-4

Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane

Cat. No. B1146381
CAS RN: 34827-26-4
M. Wt: 340.41
InChI Key:
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Description

"Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane" is a compound that belongs to a class of organic molecules characterized by the presence of methylenedioxy groups attached to a methane backbone. This structure is of interest due to its potential for varied chemical reactions and properties.

Synthesis Analysis

Synthesis of related bis-phenylmethane compounds involves reactions that yield products with significant structural diversity and potential application in various fields, including materials science and organic electronics. For example, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been synthesized and characterized, showing the ability to exhibit three distinct colored states under different conditions, indicative of their potential in dye and pigment applications (Sarma & Baruah, 2004).

Molecular Structure Analysis

The molecular structure of bis-phenylmethane derivatives often involves significant conformational features, such as dihedral angles and planarity, affecting their physical and chemical properties. For instance, the study on bis(2,5-dimethoxy-4-methylphenyl)methane highlights the molecular arrangement and its implications on the compound's behavior (Wiedenfeld et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving bis-phenylmethane compounds can lead to a wide range of products with diverse properties. The reactivity of these compounds under different conditions can be tailored for specific applications, such as in the synthesis of novel dyes and pigments or in the development of materials with unique electronic properties.

Physical Properties Analysis

The physical properties of bis-phenylmethane derivatives, including melting points, boiling points, and solubility, are crucial for their practical application. These properties are determined by the compound's molecular structure, particularly the substituents attached to the phenyl rings and the methane backbone.

Chemical Properties Analysis

Bis-phenylmethane compounds exhibit a variety of chemical properties, such as acidity, basicity, and reactivity towards oxidation and reduction. These properties are influenced by the electronic effects of substituents and the overall molecular conformation.

Scientific Research Applications

Material Synthesis and Characterization

Bisphenylmethane derivatives have been explored extensively in material synthesis and characterization. For instance, Sarma and Baruah (2004) synthesized a series of bisphenylmethanes, specifically bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, and characterized them. These compounds are of interest due to their potential use as leuco dyes, which can exhibit different colors under various conditions due to their oxidation to quinones (Sarma & Baruah, 2004).

Environmental Degradation and Biodegradation Studies

Bisphenol derivatives, similar in structure to bis[4,5-(methylenedioxy)-2-propylphenyl]-methane, have been the subject of environmental degradation and biodegradation studies. Inoue et al. (2007) isolated bacteria capable of utilizing bisphenol F (BPF) as a sole carbon source, providing insights into the biodegradation pathways of such compounds. These findings are crucial for understanding the environmental fate and potential bioremediation strategies for bisphenol derivatives (Inoue et al., 2007).

Polymerization and Material Properties

The study by Benincori et al. (2003) on the electrochemical polymerization of bis(thienyl)methanes, including derivatives like bis(3,4-ethylenedioxythienyl)methane, sheds light on the synthesis of low-gap materials. These materials have applications in various fields due to their unique electronic properties (Benincori et al., 2003).

Biomedical Research

Liu, Chen, and Gust (2012) explored the antitumor and antibacterial activity of bis[4,5-diarylimidazol-2-ylidene]methane derivatives, indicating the potential biomedical applications of bisphenylmethane derivatives. These compounds showed growth inhibition effects against various carcinoma cell lines and bacteria, highlighting their significance in medical research and potential therapeutic uses (Liu, Chen, & Gust, 2012).

properties

IUPAC Name

5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-3-5-14-8-18-20(24-12-22-18)10-16(14)7-17-11-21-19(23-13-25-21)9-15(17)6-4-2/h8-11H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIJCKXNLPXDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1CC3=CC4=C(C=C3CCC)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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